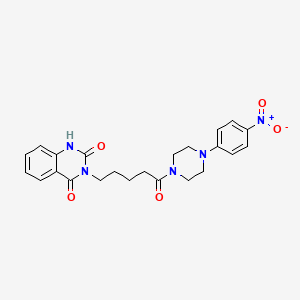
3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione” is a quinazoline derivative. Quinazoline is a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
The synthesis of quinazoline derivatives generally involves the condensation of 2-aminobenzylamine with a suitable carbonyl compound. There are several methods for the synthesis of 3-substituted quinazoline-2,4-diones, including the treatment of 2-aminobenzamides with phosgene, the reaction of isatoic anhydride with amines or isocyanates, the condensation of 2-halobenzoates with monoalkylureas, Baeyer-Villiger oxidation of 4-iminoisatins, and the three-component catalytic condensation of 2-haloanilines with CO2 and isocyanides .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study on the synthesis and antimicrobial activities of substituted quinazoline derivatives demonstrated that these compounds exhibit promising antibacterial and antifungal activities. The compounds were synthesized and screened in vitro for activity against Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. The results indicated that some of the synthesized compounds showed significant antimicrobial potential, highlighting their application in addressing microbial infections (Vidule, 2011).
Antihypertensive Applications
Research on thienopyrimidinedione derivatives, which are structurally related to quinazoline derivatives, revealed their potential as antihypertensive agents. These compounds were evaluated in spontaneously hypertensive rats, showing promising results as oral antihypertensive agents. This suggests that quinazoline derivatives could be explored further for their potential applications in managing hypertension (Russell et al., 1988).
Anticancer Applications
A study focused on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. The compounds exhibited cytotoxic activity against MCF-7 and HeLa cell lines, suggesting their potential application in cancer treatment. This research underscores the importance of quinazoline derivatives in the development of new anticancer therapeutics (Poorirani et al., 2018).
Antiviral Applications
Another research effort synthesized a series of quinazoline derivatives and evaluated their antitumor and antiviral activities. Among the synthesized compounds, some exhibited broad-spectrum antitumor activity, and others showed moderate anti-HIV-1 potency. These findings indicate the potential utility of quinazoline derivatives in developing antiviral therapies (El-Sherbeny et al., 2003).
Mecanismo De Acción
The mechanism of action of “3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological activity. Given that it is a quinazoline derivative, it could potentially interact with various biological targets. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are enzymes that play a key role in cell signaling pathways .
Propiedades
IUPAC Name |
3-[5-[4-(4-nitrophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c29-21(26-15-13-25(14-16-26)17-8-10-18(11-9-17)28(32)33)7-3-4-12-27-22(30)19-5-1-2-6-20(19)24-23(27)31/h1-2,5-6,8-11H,3-4,7,12-16H2,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFAQYVZBPZGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


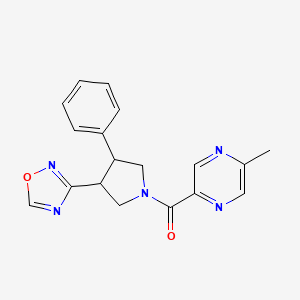
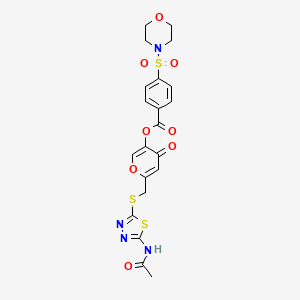
![6-[(Z)-hydroxyiminomethyl]-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B2653389.png)

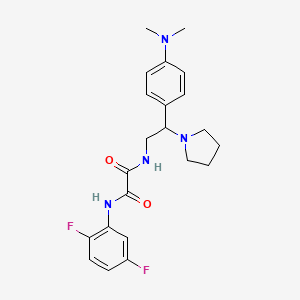
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2653392.png)
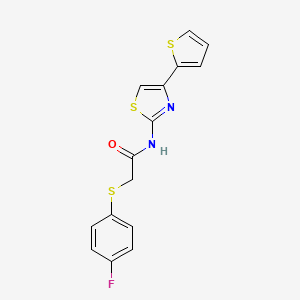
![6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2653396.png)
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2653397.png)
![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)

![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)
![2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2653403.png)